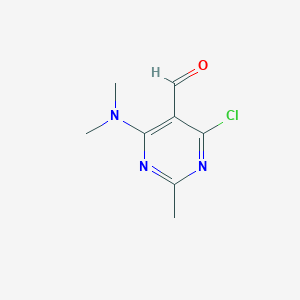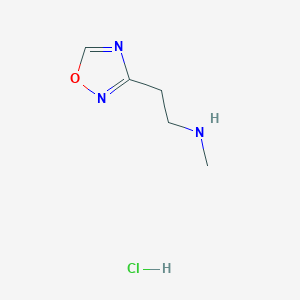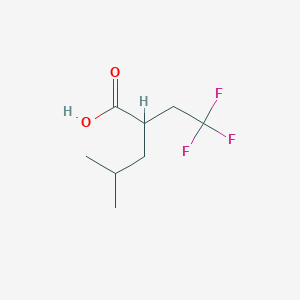
4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid
Vue d'ensemble
Description
“4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” is a chemical compound with the molecular formula C8H14F3NO2 and a molecular weight of 213.2 . It is also known as (2,2,2-trifluoroethyl)-L-leucine . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” is 1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3, (H,13,14)/t6-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” is a powder at room temperature . It has a molecular weight of 213.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Photolysis and Environmental Fate
A study on the photolysis of perfluoro-2-methyl-3-pentanone under natural sunlight conditions revealed insights into the atmospheric lifetime and global warming potential of perfluorinated compounds. The compound exhibited an atmospheric lifetime of approximately one week, suggesting negligible global warming potential (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).
Organic Synthesis
Research on the stereoselective synthesis of γ-fluorinated α-amino acids demonstrated the utility of 2-hydroxy-3-pinanone as an auxiliary in the synthesis of fluorinated compounds. This methodology highlights the potential of fluorinated pentanoic acid derivatives in synthesizing biologically active molecules (Laue, Kröger, Wegelius, & Haufe, 2000).
Anticancer Drug Research
Amino acetate functionalized Schiff base organotin(IV) complexes, derived from structurally related pentanoic acids, were studied for their in vitro cytotoxicity against various human tumor cell lines. Some compounds exhibited significant cytotoxicity, suggesting the potential of pentanoic acid derivatives in anticancer drug development (Basu Baul, Basu, Vos, & Linden, 2009).
Safety and Hazards
The safety information available indicates that “4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” should be handled with care. It has a GHS07 pictogram, indicating that it can cause certain hazards. The signal word is "Warning" . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .
Propriétés
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-5(2)3-6(7(12)13)4-8(9,10)11/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKVVCRCCSRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



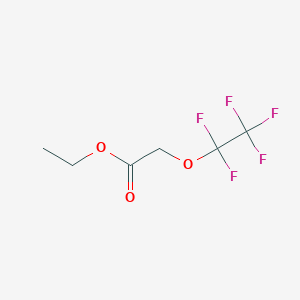


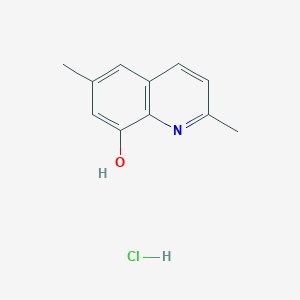
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)



